An In-depth Technical Guide to Nα-Boc-Nδ-azido-D-ornithine
An In-depth Technical Guide to Nα-Boc-Nδ-azido-D-ornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-Boc-Nδ-azido-D-ornithine, systematically named (R)-2-((tert-butoxycarbonyl)amino)-5-azidopentanoic acid, is a synthetic amino acid derivative of significant interest in the fields of peptide synthesis, bioconjugation, and drug development. Its unique bifunctional nature, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine and an azide moiety on the delta-position of the side chain, makes it a versatile building block for the introduction of a "clickable" handle into peptides and other biomolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols relevant to its use in research and development.
Chemical Properties
Nα-Boc-Nδ-azido-D-ornithine is typically a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below. While specific quantitative data for the D-isomer can be limited in publicly available literature, the properties of the closely related L-isomer provide a reliable reference.
| Property | Value |
| Molecular Formula | C₁₀H₁₈N₄O₄ |
| Molecular Weight | 258.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥98% (by HPLC) |
| Storage Conditions | 2-8°C |
| Solubility | Soluble in methanol and other polar organic solvents. Limited solubility in water. |
| Melting Point | Data not available for the free acid. Related compounds like Nα-Fmoc-Nδ-azido-D-ornithine have a melting point in the range of 132-140°C.[][] |
| Optical Rotation | Data not available. The corresponding Nα-Boc-D-ornithine has a specific rotation of [α]D²⁰ = -25 ± 2º (c=0.5 in MeOH).[3] |
Synthesis and Experimental Protocols
The synthesis of Nα-Boc-Nδ-azido-D-ornithine is not commonly detailed in general chemical literature but can be achieved through a multi-step process starting from a suitably protected D-ornithine derivative. A general synthetic strategy involves the diazotransfer reaction on the δ-amino group of Nα-Boc-D-ornithine.
Synthesis of Nα-Boc-Nδ-azido-D-ornithine
This protocol is a representative method adapted from procedures for the synthesis of similar azido amino acids.
Starting Material: Nα-Boc-D-ornithine
Key Reagent: Triflyl azide (TfN₃) or imidazole-1-sulfonyl azide.
Protocol:
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Dissolution: Dissolve Nα-Boc-D-ornithine (1 equivalent) in a suitable solvent system, such as a mixture of dichloromethane (DCM) and water.
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Basification: Add a base, such as sodium bicarbonate or triethylamine (2-3 equivalents), to deprotonate the δ-amino group.
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Diazotransfer: Slowly add a solution of the diazotransfer reagent (e.g., triflyl azide, 1.1 equivalents) in DCM to the reaction mixture at 0°C.
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Reaction: Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, quench with a saturated solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with DCM.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Nα-Boc-Nδ-azido-D-ornithine.
Caption: Synthetic workflow for Nα-Boc-Nδ-azido-D-ornithine.
Reactivity and Applications
The chemical utility of Nα-Boc-Nδ-azido-D-ornithine stems from its two key functional groups: the Boc-protected amine and the azide side chain.
Peptide Synthesis
The Boc group provides a stable protection for the α-amine during peptide synthesis, allowing for the incorporation of the azido-ornithine residue into a peptide sequence using standard coupling reagents.
Click Chemistry
The azide group is a versatile handle for "click chemistry," a class of reactions that are rapid, high-yielding, and biocompatible. Nα-Boc-Nδ-azido-D-ornithine can participate in two main types of click reactions:
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole linkage between the azide and a terminal alkyne in the presence of a copper(I) catalyst.[4][5]
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that occurs between the azide and a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
These reactions are widely used to conjugate peptides containing the azido-ornithine residue to other molecules, such as fluorescent dyes, biotin, imaging agents, or drug payloads for the development of antibody-drug conjugates (ADCs).
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the CuAAC reaction.
Materials:
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Azide-containing peptide (synthesized with Nα-Boc-Nδ-azido-D-ornithine)
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Alkyne-functionalized molecule
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Copper(II) sulfate (CuSO₄)
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Sodium ascorbate
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
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Solvent (e.g., a mixture of water and a polar organic solvent like DMSO or t-butanol)
Protocol:
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Preparation of Stock Solutions:
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Prepare a stock solution of the azide-containing peptide in the chosen solvent.
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Prepare a stock solution of the alkyne-functionalized molecule.
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Prepare stock solutions of CuSO₄, sodium ascorbate, and THPTA in water.
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Reaction Setup:
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In a reaction vessel, combine the azide-containing peptide and the alkyne-functionalized molecule (typically a slight excess of the alkyne is used).
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Add the THPTA solution to the mixture.
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Add the CuSO₄ solution.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Reaction and Monitoring:
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Allow the reaction to proceed at room temperature for 1-4 hours. The progress can be monitored by HPLC or LC-MS.
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Purification:
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Once the reaction is complete, the product can be purified by preparative HPLC.
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Caption: General workflow for a CuAAC "click" reaction.
Experimental Protocol: Boc Deprotection
The Boc group is labile to acidic conditions. Selective deprotection of the α-amine can be achieved while the peptide is on solid support or in solution.
Materials:
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Boc-protected peptide
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Scavengers (e.g., triisopropylsilane, water)
Protocol:
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Preparation of Deprotection Cocktail: Prepare a solution of TFA in DCM (typically 25-50% v/v). Add scavengers (e.g., 2.5% triisopropylsilane and 2.5% water) to prevent side reactions.
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Deprotection: Add the deprotection cocktail to the Boc-protected peptide (either on resin or in a flask).
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Reaction: Allow the reaction to proceed at room temperature for 30-60 minutes.
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Work-up (for solution phase): Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The deprotected peptide can then be precipitated with cold diethyl ether.
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Washing (for solid phase): After the reaction time, drain the deprotection solution and wash the resin thoroughly with DCM and then a neutralizing solution (e.g., 10% diisopropylethylamine in DCM) followed by further DCM and DMF washes.
